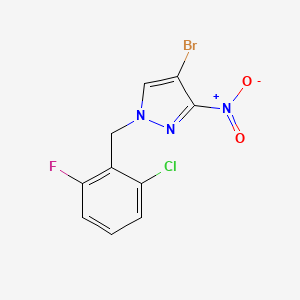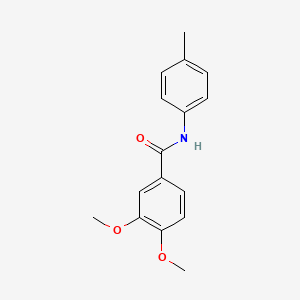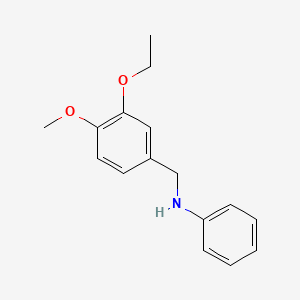![molecular formula C14H13ClN2O2 B5822937 4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)
4-[(4-chlorobenzyl)oxy]benzohydrazide
Vue d'ensemble
Description
4-[(4-chlorobenzyl)oxy]benzohydrazide, commonly known as CBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBH is a hydrazide derivative of 4-chlorobenzoic acid and has been extensively studied for its biological and pharmaceutical properties.
Mécanisme D'action
The mechanism of action of CBH is not yet fully understood. However, studies have suggested that CBH exerts its biological activity by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CBH has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CBH has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CBH is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, the major limitation of CBH is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of CBH. One potential area of research is the development of new CBH derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of the mechanism of action of CBH and its potential applications in the treatment of other diseases such as bacterial and fungal infections. Additionally, the potential use of CBH as a fluorescent probe for the detection of metal ions could also be explored in future studies.
Applications De Recherche Scientifique
CBH has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, CBH has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. CBH has also been studied for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-1-10(2-6-12)9-19-13-7-3-11(4-8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOOLUXJUJUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)
![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)

![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)



